molecular formula C8H4F4O2 B1381654 2-Fluoro-6-(trifluoromethoxy)benzaldehyde CAS No. 1369504-59-5

2-Fluoro-6-(trifluoromethoxy)benzaldehyde

Cat. No.: B1381654
CAS No.: 1369504-59-5
M. Wt: 208.11 g/mol
InChI Key: JTJYJVPLURTIBA-UHFFFAOYSA-N
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Description

2-Fluoro-6-(trifluoromethoxy)benzaldehyde is an organic compound with the chemical formula C8H4F4O2. It is a colorless to pale yellow liquid with a pungent odor. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

2-Fluoro-6-(trifluoromethoxy)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 2-fluoro-6-nitrobenzaldehyde with trifluoromethoxy anion under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps to ensure the high purity of the final product .

Chemical Reactions Analysis

2-Fluoro-6-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include alcohols, carboxylic acids, and substituted benzaldehydes .

Scientific Research Applications

2-Fluoro-6-(trifluoromethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of fluorescent probes and labeling agents for biological studies.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trifluoromethoxy)benzaldehyde depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations to form desired products. The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

2-Fluoro-6-(trifluoromethoxy)benzaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their positions on the benzene ring, which confer distinct reactivity and properties compared to similar compounds .

Properties

IUPAC Name

2-fluoro-6-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJYJVPLURTIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369504-59-5
Record name 2-fluoro-6-(trifluoromethoxy)benzaldehyde
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